Azoles
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- Pyrazoles
- Thiazoles
- Triazoles
- Imidazoles
- Oxadiazoles
- Isoxazoles
- Tetrazoles
- Oxazoles
- Thiadiazoles
- Pyrazole carboxylic acids and derivatives
- 2,4,5-trisubstituted oxazoles
- Phenylpyrazoles
- 4,5-disubstituted thiazoles
- Imidazolyl carboxylic acids and derivatives
- Phenyl-1,3-oxazoles
- N-substituted imidazoles
- 2,4-disubstituted thiazoles
- Nitroimidazoles
- Phenylimidazoles
- 2,5-disubstituted thiazoles
- Phenyloxadiazoles
- Aminoimidazoles
- Dithiazoles
- 2,4,5-trisubstituted thiazoles
- Thiazolecarboxylic acids and derivatives
- Thiazolecarboxamides
- 2,4,5-trisubstituted imidazoles
- 1,2,4,5-tetrasubstituted imidazoles
- 1,2,4-trisubstituted imidazoles
- 1,2,5-trisubstituted imidazoles
- 2,4-disubstituted oxazoles
- 4,5-disubstituted oxazoles
- Carbonylimidazoles
- Phenyl-1,2,4-triazoles
Structure | Chemical Name | CAS | MF |
---|---|---|---|
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5-methyl-2H-1,3,4-oxathiazol-2-one | 17452-74-3 | C3H3NO2S |
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1H-1,2,3-Diazaphosphole, 1,5-dimethyl- | 69991-36-2 | C4H7N2P |
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1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride | 2097897-81-7 | C4H10Cl2N4 |
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1,4,2-Dioxazol-5-one, 3-(methoxymethyl)- | 51821-08-0 | C4H5NO4 |
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| 137152-49-9 | C8H11N2OP |
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1,4,2-Dithiazole | 289-12-3 | C2H3NS2 |
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1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid | 2098011-73-3 | C7H5F3N2O3 |
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2H-1,2,3-Diazaphosphole, 2-(1,1-dimethylethyl)-4,5-dimethyl- | 87993-34-8 | C8H15N2P |
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1H-1,2,4,3-Triazaphosphole, 5-butyl-1-methyl- | 61821-68-9 | C6H12N3P |
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2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile | 1250956-82-1 | C7H9BrN4 |
関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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